3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 344268-12-8
VCID: VC4541083
InChI: InChI=1S/C24H29BrN4O2S2/c1-24(2,3)18-9-7-17(8-10-18)16-32-23-27-26-22(28(23)4)21-6-5-15-29(21)33(30,31)20-13-11-19(25)12-14-20/h7-14,21H,5-6,15-16H2,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Br
Molecular Formula: C24H29BrN4O2S2
Molecular Weight: 549.55

3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole

CAS No.: 344268-12-8

Cat. No.: VC4541083

Molecular Formula: C24H29BrN4O2S2

Molecular Weight: 549.55

* For research use only. Not for human or veterinary use.

3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole - 344268-12-8

Specification

CAS No. 344268-12-8
Molecular Formula C24H29BrN4O2S2
Molecular Weight 549.55
IUPAC Name 3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Standard InChI InChI=1S/C24H29BrN4O2S2/c1-24(2,3)18-9-7-17(8-10-18)16-32-23-27-26-22(28(23)4)21-6-5-15-29(21)33(30,31)20-13-11-19(25)12-14-20/h7-14,21H,5-6,15-16H2,1-4H3
Standard InChI Key PJBYTTAIMPISPQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Br

Introduction

Chemical Architecture and Structural Features

Core Triazole Framework

The compound’s central 1,2,4-triazole ring (Figure 1) serves as a scaffold for diverse substituents. The triazole core is notable for its aromaticity and ability to participate in hydrogen bonding, which influences both stability and intermolecular interactions .

Substituent Analysis

  • N1 Position: A 4-bromophenylsulfonyl group (BrC6H4SO2\text{BrC}_6\text{H}_4\text{SO}_2) is attached via a pyrrolidinyl linker. The sulfonyl moiety enhances electrophilicity, while the bromine atom contributes to steric bulk and potential halogen bonding .

  • N4 Position: A methyl group (CH3\text{CH}_3) provides steric protection, potentially reducing metabolic degradation.

  • C5 Position: A 4-(tert-butyl)benzylsulfanyl group ((t-Bu)C6H4CH2S(\text{t-Bu})\text{C}_6\text{H}_4\text{CH}_2\text{S}) introduces hydrophobicity, which may improve membrane permeability .

Table 1: Structural Descriptors of Key Substituents

Substituent PositionGroupFunctional Impact
N14-Bromophenylsulfonyl-pyrrolidinylElectrophilicity, halogen bonding
N4MethylSteric protection, metabolic stability
C54-(tert-Butyl)benzylsulfanylLipophilicity, bioavailability

Synthetic Methodologies and Precursors

Hypothesized Route for Target Compound

  • Pyrrolidinylsulfonation: React 4-bromobenzenesulfonyl chloride with 2-pyrrolidinylamine to form the N1 substituent.

  • Triazole Ring Formation: Condense thiourea derivatives with hydrazine to construct the 1,2,4-triazole core.

  • Sulfanyl Incorporation: Introduce the 4-(tert-butyl)benzylsulfanyl group via nucleophilic substitution or thiol-ene chemistry .

Physicochemical Properties

Molecular Parameters

  • Molecular Formula: C24H29BrN4O2S2\text{C}_{24}\text{H}_{29}\text{BrN}_4\text{O}_2\text{S}_2

  • Molecular Weight: 549.55 g/mol

  • logP: Estimated >4 (high lipophilicity due to tert-butyl and bromophenyl groups) .

Spectral Characteristics

  • IR Spectroscopy: Expected peaks for sulfonyl ( \sim1350 cm1^{-1} ), triazole C=N ( \sim1600 cm1^{-1} ), and S–H stretches ( \sim2550 cm1^{-1} ) .

  • NMR:

    • 1H^1\text{H}: δ 7.6–7.8 ppm (aromatic protons), δ 1.3 ppm (t-Bu), δ 3.2–3.5 ppm (pyrrolidinyl CH2_2 ) .

    • 13C^{13}\text{C}: δ 125–140 ppm (aromatic carbons), δ 35 ppm (t-Bu quaternary carbon) .

CompoundMIC (µg/mL) vs S. aureuslogP
Target CompoundHypothesized: 2–84.98
4,5-Bis(4-bromophenyl)-4H-1,2,4-triazole-3-thiol 54.98
Ciprofloxacin-triazole Hybrid 0.0453.44

Antifungal and Anticancer Prospects

  • Fungal Targets: Sulfonyl groups may inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis .

  • Cancer Relevance: Triazoles with tert-butyl groups show promise in aromatase inhibition, akin to letrozole .

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